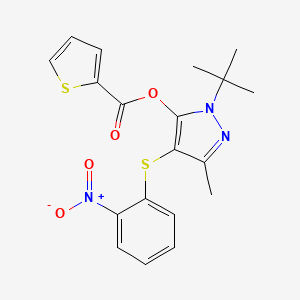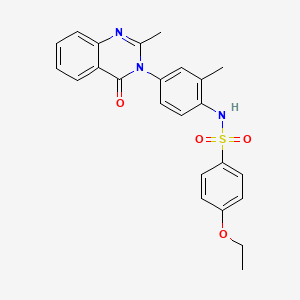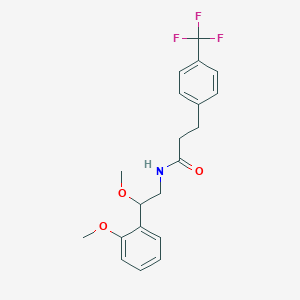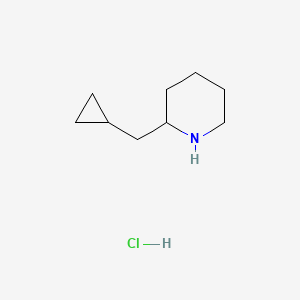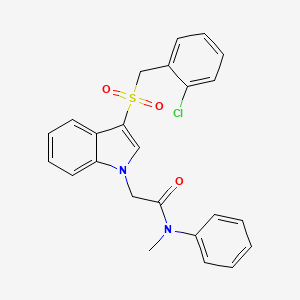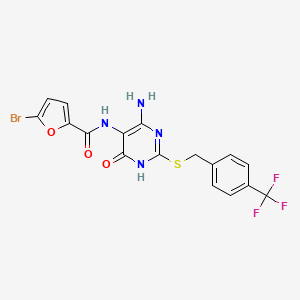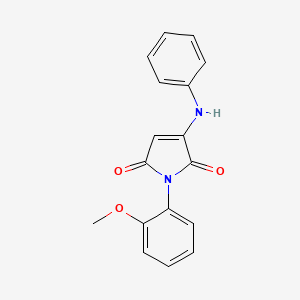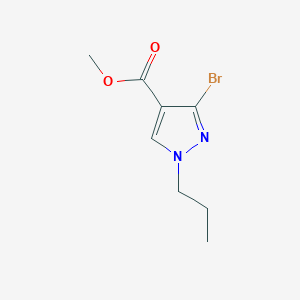
methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest related compound I found is 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . It’s an alkylating agent formerly used as a war gas. The hydrochloride is used as an antineoplastic in Hodgkin’s disease and lymphomas .
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-Chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations .Chemical Reactions Analysis
The reactivity of 1-(2-Chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest.Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chloroethyl)pyrrolidine hydrochloride and related compounds have been characterized in various studies.Wirkmechanismus
Target of Action
Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is an alkylating agent . Alkylating agents primarily target DNA, the genetic material of cells . They bind to the DNA, causing crosslinking and preventing cell duplication .
Mode of Action
The compound interacts with its targets (DNA) by covalently modifying a variety of intracellular targets . This modification occurs mostly on N7 and weakly on O6 of the guanine base in the DNA . Depending on the specific agent, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis, which are essential for cell survival and function . Direct reversal repair is primarily utilized in correcting damage caused by DNA alkylating agents .
Pharmacokinetics
Similar alkylating agents are known to have a short biological half-life . They are often administered intravenously and are excreted through the kidneys .
Result of Action
The result of the compound’s action is the prevention of cell duplication, thereby halting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The efficacy of alkylating agents like this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-(2-chloroethyl)triazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2.ClH/c1-12-6(11)5-4-10(3-2-7)9-8-5;/h4H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNXWSGCOQUFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)
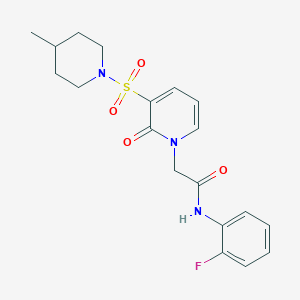

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2456885.png)
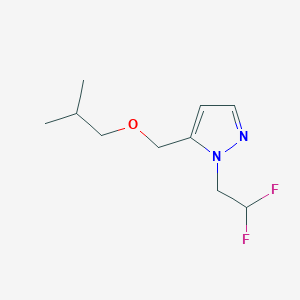
![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)
